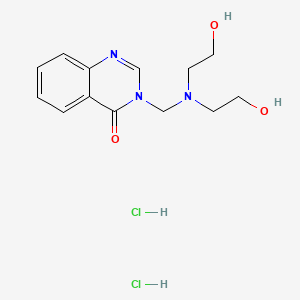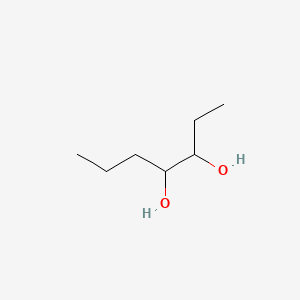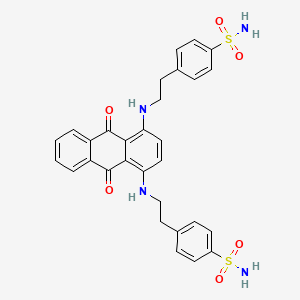
2-Butene, 1-bromo-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butene, 1-bromo-2-methyl- is an organic compound with the molecular formula C₅H₉Br. It is a brominated derivative of 2-butene and is known for its applications in organic synthesis and various chemical reactions. The compound exists in two stereoisomeric forms: (E)-2-butene, 1-bromo-2-methyl- and (Z)-2-butene, 1-bromo-2-methyl-.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butene, 1-bromo-2-methyl- can be synthesized through the bromination of 2-methyl-2-butene. The reaction typically involves the addition of bromine (Br₂) to 2-methyl-2-butene in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out at room temperature, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-butene, 1-bromo-2-methyl- may involve continuous flow reactors where bromine is added to 2-methyl-2-butene under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butene, 1-bromo-2-methyl- undergoes various chemical reactions, including:
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of 2-methyl-2-butene.
Substitution Reactions: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or cyanide (CN⁻).
Common Reagents and Conditions
Elimination: Strong bases like t-BuOK or sodium ethoxide (NaOEt) in ethanol.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or potassium cyanide (KCN) in polar solvents.
Major Products
Elimination: 2-Methyl-2-butene
Substitution: Depending on the nucleophile, products can include 2-methyl-2-butanol (with OH⁻), 2-methyl-2-butyl ether (with RO⁻), or 2-methyl-2-butyl cyanide (with CN⁻).
Wissenschaftliche Forschungsanwendungen
2-Butene, 1-bromo-2-methyl- is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the preparation of pharmaceutical intermediates and active ingredients.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Chemical Research: The compound is used in mechanistic studies and reaction optimization in organic chemistry.
Wirkmechanismus
The mechanism of action of 2-butene, 1-bromo-2-methyl- in chemical reactions involves the formation of a transition state where the bromine atom is either eliminated or substituted. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the departure of the bromine atom. In substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, resulting in the displacement of the bromine atom and the formation of a new bond.
Vergleich Mit ähnlichen Verbindungen
2-Butene, 1-bromo-2-methyl- can be compared with other similar compounds such as:
1-Bromo-2-butene:
2-Bromo-2-methylpropane:
2-Butene, 1-bromo-3-methyl-: Another brominated butene with the bromine atom at a different position.
The uniqueness of 2-butene, 1-bromo-2-methyl- lies in its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions.
Eigenschaften
Molekularformel |
C5H9Br |
|---|---|
Molekulargewicht |
149.03 g/mol |
IUPAC-Name |
(E)-1-bromo-2-methylbut-2-ene |
InChI |
InChI=1S/C5H9Br/c1-3-5(2)4-6/h3H,4H2,1-2H3/b5-3+ |
InChI-Schlüssel |
WZEXBDRUCFODAA-HWKANZROSA-N |
Isomerische SMILES |
C/C=C(\C)/CBr |
Kanonische SMILES |
CC=C(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


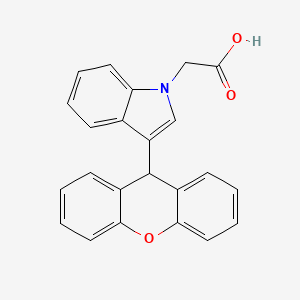
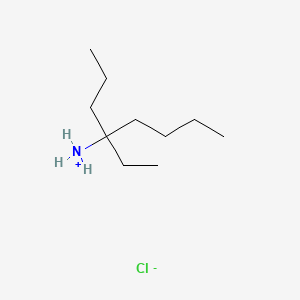
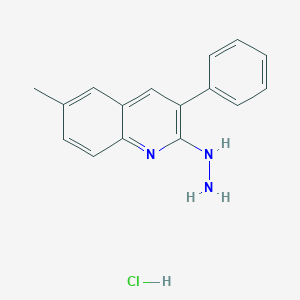
![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
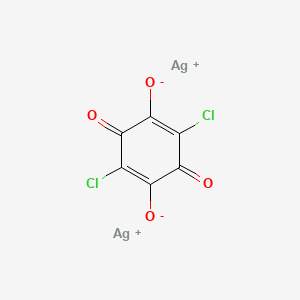

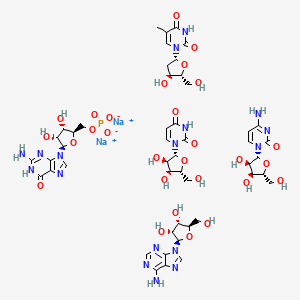
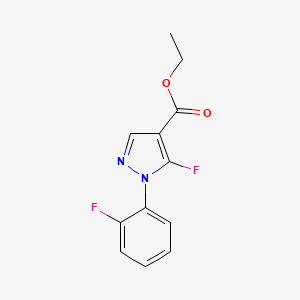

![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)

